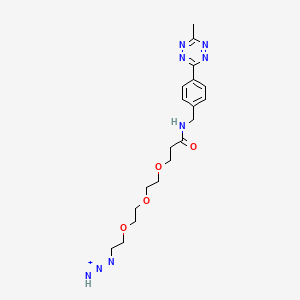
Methyltetrazine-amino-PEG3-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-amino-PEG3-azide is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and an azide group. This compound is widely used in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The methyltetrazine group is reactive with carboxylic acids and activated esters, while the azide group reacts with terminal alkynes and cyclooctyne derivatives via click chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG3-azide can be synthesized through a series of chemical reactions involving the introduction of methyltetrazine and azide functional groups onto a PEG backbone. The synthetic route typically involves the following steps:
PEG Functionalization: The PEG backbone is functionalized with amino groups.
Methyltetrazine Introduction: The amino-functionalized PEG is reacted with a methyltetrazine derivative to introduce the methyltetrazine group.
Azide Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-amino-PEG3-azide undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with terminal alkynes and cyclooctyne derivatives via click chemistry, forming stable triazole linkages.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: The methyltetrazine group participates in IEDDA reactions with strained alkenes and alkynes.
Common Reagents and Conditions
Reagents: Terminal alkynes, cyclooctyne derivatives, strained alkenes, and alkynes.
Conditions: Reactions are typically carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or water.
Major Products
The major products formed from these reactions are stable triazole linkages and Diels-Alder adducts, which are useful in various applications, including bioconjugation and drug delivery .
Aplicaciones Científicas De Investigación
Methyltetrazine-amino-PEG3-azide has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in bioorthogonal labeling for imaging and tracking biomolecules in live cells.
Medicine: Utilized in drug delivery systems to target specific cells or tissues.
Industry: Applied in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of methyltetrazine-amino-PEG3-azide involves its participation in bioorthogonal reactions. The methyltetrazine group reacts with strained alkenes and alkynes through IEDDA reactions, while the azide group undergoes click chemistry with terminal alkynes and cyclooctyne derivatives. These reactions occur rapidly and selectively, allowing for the precise modification of biomolecules without interfering with native biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG3-amine: Contains an azide group and an amino group, used in similar click chemistry applications.
Methyltetrazine-amido-PEG3-azide: Similar structure but with slight variations in functional groups.
Uniqueness
Methyltetrazine-amino-PEG3-azide is unique due to its dual functionality, allowing it to participate in both click chemistry and IEDDA reactions. This versatility makes it highly valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C19H27N8O4+ |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
imino-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C19H26N8O4/c1-15-23-25-19(26-24-15)17-4-2-16(3-5-17)14-21-18(28)6-8-29-10-12-31-13-11-30-9-7-22-27-20/h2-5,20H,6-14H2,1H3/p+1 |
Clave InChI |
PGGGHMANNDCVIN-UHFFFAOYSA-O |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCN=[N+]=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



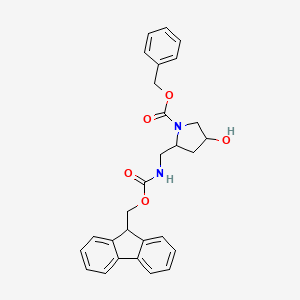

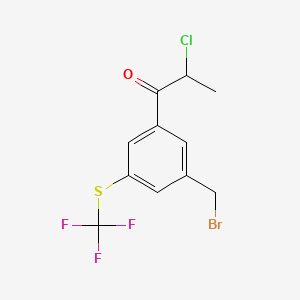
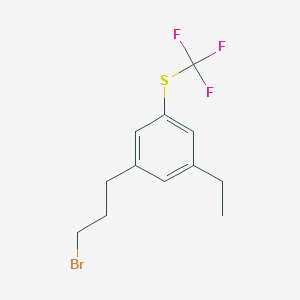
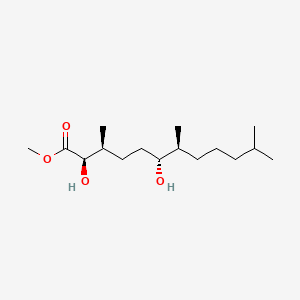
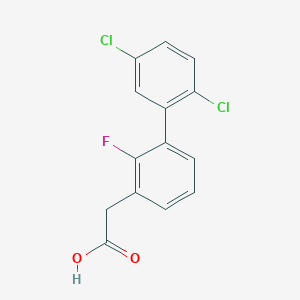


![N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide](/img/structure/B14055264.png)




